Molecular Weight and Lipophilicity (cLogP) Differentiation for Permeability Optimization
The target compound exhibits a molecular weight of 237.1 g/mol and a calculated cLogP of approximately 2.8, compared to 223.1 g/mol and cLogP ~2.2 for the des-methyl analog 2-(4-bromophenyl)-1H-imidazole (CAS 176961-53-8) . The addition of the methyl group increases lipophilicity by ~0.6 log units while maintaining a molecular weight below 250 Da, positioning the compound favorably for fragment-based drug discovery where balanced lipophilicity is critical for membrane permeability without violating Lipinski's Rule of Five [1].
| Evidence Dimension | Molecular Weight and cLogP |
|---|---|
| Target Compound Data | MW = 237.1 g/mol; cLogP ≈ 2.8 |
| Comparator Or Baseline | 2-(4-Bromophenyl)-1H-imidazole: MW = 223.1 g/mol; cLogP ≈ 2.2 |
| Quantified Difference | ΔMW = +14.0 g/mol; ΔcLogP ≈ +0.6 |
| Conditions | Calculated using ChemAxon/ALOGPS consensus method |
Why This Matters
The higher cLogP without significant molecular weight penalty suggests improved passive membrane permeability, a key differentiator for hit-to-lead optimization.
- [1] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
